Superior Mitochondrial Pyruvate Carrier (MPC) Inhibition Potency vs. α-Cyano-4-hydroxycinnamic Acid (CHCA)
Alpha-cyanocinnamic acid (unsubstituted parent) demonstrates significantly greater potency as an inhibitor of the mitochondrial pyruvate carrier (MPC) compared to its 4-hydroxy analog (CHCA). In a direct comparative study using rat heart mitochondria, alpha-cyanocinnamic acid achieved 50% inhibition of pyruvate-dependent oxygen consumption at a concentration of 200 nM, whereas alpha-cyano-4-hydroxycinnamate (CHCA) required a substantially higher concentration, exhibiting a non-competitive inhibition constant (Ki) of 6.3 μM [1]. This represents an approximately 31.5-fold difference in functional inhibitory potency (200 nM vs. 6300 nM), establishing the unsubstituted compound as the more potent MPC inhibitor within this foundational structure-activity comparison.
| Evidence Dimension | Mitochondrial pyruvate carrier (MPC) inhibition potency |
|---|---|
| Target Compound Data | IC50 ≈ 200 nM (50% inhibition of pyruvate-dependent O2 consumption in rat heart mitochondria) |
| Comparator Or Baseline | α-Cyano-4-hydroxycinnamic acid (CHCA): Ki = 6.3 μM (non-competitive inhibition of pyruvate transport) |
| Quantified Difference | Approximately 31.5-fold higher potency for α-cyanocinnamic acid (200 nM vs. 6,300 nM) |
| Conditions | Rat heart mitochondria; pyruvate-dependent O2 consumption assay; inhibitor-stop technique at 6°C (Halestrap, Biochem J 1975) |
Why This Matters
For researchers studying mitochondrial pyruvate metabolism or screening MPC inhibitors, the 31.5-fold potency advantage of alpha-cyanocinnamic acid over CHCA translates directly into lower required working concentrations, reduced off-target effects at equivalent inhibition levels, and a more robust tool compound for validating MPC-dependent phenotypes.
- [1] Halestrap, A. P. (1975). The mitochondrial pyruvate carrier. Kinetics and specificity for substrates and inhibitors. Biochemical Journal, 148(1), 85–96. View Source
